![molecular formula C20H18ClN3O4 B2527896 N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898438-33-0](/img/structure/B2527896.png)

N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

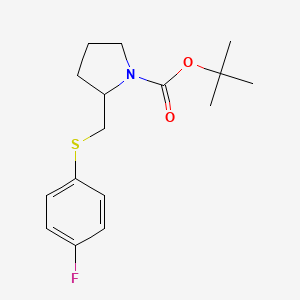

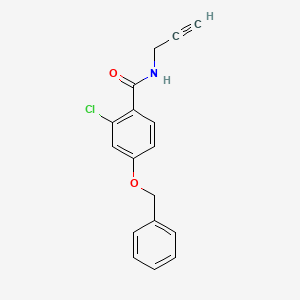

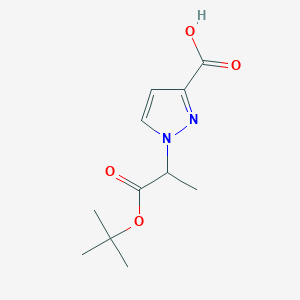

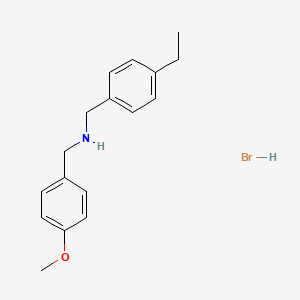

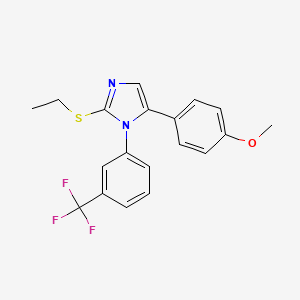

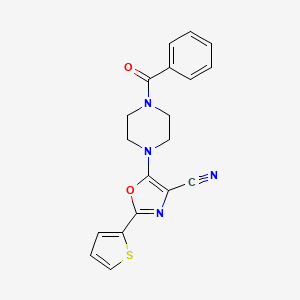

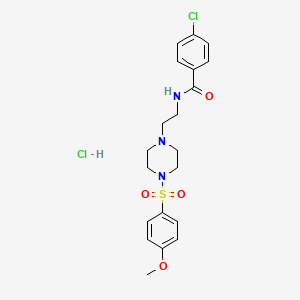

The compound "N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide" is a chemically synthesized molecule that may have potential biological activities or applications in material science. While the provided data does not directly describe this compound, it includes information on structurally related compounds that can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups to the core structure. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involves the formation of amide bonds and the introduction of a methoxyamino group . Similarly, the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside includes the formation of azide groups that are later reduced to acetamido functions . These methods could potentially be adapted for the synthesis of "N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide" by incorporating the appropriate chloro and methoxy substituents on the phenyl ring and the pyrazinone moiety.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . Similarly, the structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized by X-ray diffraction, showing that it crystallizes in the orthorhombic space group . These techniques could be applied to determine the crystal structure of "N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide".

Chemical Reactions Analysis

The reactivity of related compounds can be inferred from their interactions with other chemicals. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which can undergo further transformations such as hydrolysis and reactions with alcohols . These types of reactions could be relevant when considering the reactivity of the chloro and methoxy groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods such as density functional theory (DFT). For example, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of a novel benzamide compound were calculated using DFT . Additionally, the molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of a molecule . These computational methods could be used to predict the properties of "N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide".

Wissenschaftliche Forschungsanwendungen

Benzoxazinones and Related Compounds

Benzoxazinones, such as those derived from gramineae plants, exhibit a range of biological properties including phytotoxic, antimicrobial, antifungal, and insecticidal effects. These compounds, along with their degradation and phytotoxicity experiments, are of high interest for their potential agronomic utility. The synthesis and study of benzoxazinones involve exploring their chemical properties, mechanisms of action, and applications in improving crop resistance to pests and diseases (Macias et al., 2006).

Acetamides in Agriculture

The study of chloroacetamides like alachlor and metolachlor, which are related to acetamide derivatives, focuses on their adsorption, mobility, and efficacy influenced by soil properties. These compounds are used as herbicides, and their effectiveness is correlated with the organic matter content and clay content of the soil. Understanding the behavior of these compounds in soil helps in optimizing their use in agricultural practices, thereby reducing environmental impact and enhancing crop protection (Peter & Weber, 1985).

Benzopyrans and Cardiovascular Applications

Benzopyran derivatives have shown potential as potassium-channel openers with cardiovascular therapeutic activities. The study of their structure, synthesis, and biological activity opens new pathways in the development of drugs targeting cardiovascular diseases. The detailed analysis of intermolecular interactions and the positioning of functional groups within these compounds provide insights into their mode of action and potential therapeutic benefits (Yoon et al., 1998).

Antimicrobial and Antioxidant Properties

Functionalized heterocyclic compounds, including those with benzofuran and pyrazole scaffolds, have been explored for their antimicrobial and antioxidant properties. These studies contribute to the search for novel compounds that can address the increasing resistance to existing antimicrobial agents and oxidative stress-related conditions. The synthesis of such compounds and evaluation of their biological activities highlight the potential of heterocyclic chemistry in developing new therapeutic agents (Rangaswamy et al., 2017).

Eigenschaften

IUPAC Name |

N-benzyl-2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-28-17-8-7-15(21)11-16(17)24-10-9-23(19(26)20(24)27)13-18(25)22-12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAHAJXDXONLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Difluoromethoxy)phenyl]-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}prop-2-enenitrile](/img/structure/B2527813.png)

![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)

![1-[4-(1,1,2,2,3,3,3-Heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione](/img/structure/B2527819.png)

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)

![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)

![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)